molecular formula C9H16BrN3 B13061474 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine

4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13061474
M. Wt: 246.15 g/mol
InChI Key: SARUTSIIMROMFW-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by a 3,3-dimethylbutyl substituent at the N1 position and an amine group at the C3 position (Ref: 10-F698780) . For instance, methylation of pyrazol-3-ol precursors using sodium hydride and methyl iodide is a common method (e.g., as described for 4-bromo-1-phenyl-1H-pyrazol-3-ol in ) . The 3,3-dimethylbutyl group confers steric bulk and enhanced lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C9H16BrN3

Molecular Weight

246.15 g/mol

IUPAC Name

4-bromo-1-(3,3-dimethylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H16BrN3/c1-9(2,3)4-5-13-6-7(10)8(11)12-13/h6H,4-5H2,1-3H3,(H2,11,12)

InChI Key

SARUTSIIMROMFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, can also be employed for the efficient synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Substituent (N1 Position) Molecular Formula Molecular Weight Key Features
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine 3,3-Dimethylbutyl C₉H₁₆BrN₃ 258.15 g/mol High steric bulk; increased lipophilicity
4-Bromo-1-ethyl-1H-pyrazol-3-amine (CAS 1006481-44-2) Ethyl C₅H₈BrN₃ 190.04 g/mol Smaller substituent; higher polarity
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 3-Methylbutan-2-yl C₈H₁₄BrN₃ 256.11 g/mol Branched alkyl chain; moderate lipophilicity
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine HCl 2,4-Dichlorobenzyl C₁₀H₈BrCl₂N₃ 321.01 g/mol Aromatic substituent; electron-withdrawing Cl groups enhance electrophilicity
4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-amine Difluoromethyl C₄H₄BrF₂N₃ 212.00 g/mol Electron-withdrawing group; reduced basicity of amine

Biological Activity

4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is part of a broader class of pyrazole derivatives that have been explored for various pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • CAS Number : 1170132-58-7
  • Molecular Formula : C_9H_{12}BrN_3
  • Molecular Weight : 232.11 g/mol
  • Structure : The compound features a bromine atom substituted on the pyrazole ring and a bulky dimethylbutyl group which may influence its biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of various pyrazole derivatives, including 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine. One study focused on its activity against lung cancer cell lines, demonstrating moderate inhibitory effects on cell proliferation with an IC50 value of approximately 3.38 ± 0.36 µM for MDH1 and 1.53 ± 0.08 µM for MDH2 enzymes .

Table 1: Inhibitory Activity Against MDH Enzymes

CompoundIC50 (µM) MDH1IC50 (µM) MDH2
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine3.38 ± 0.361.53 ± 0.08
Reference Compound A0.78 ± 0.081.38 ± 0.59
Reference Compound B>5>5

This suggests that modifications to the structure can significantly alter biological activity, highlighting the importance of the dimethylbutyl substituent in maintaining potency.

The mechanism through which this compound exerts its biological effects may involve inhibition of specific enzymes related to cancer metabolism and cell proliferation pathways. The presence of bromine and the bulky side chain are thought to enhance binding affinity to target proteins, although specific binding studies are still needed to elucidate these interactions fully.

Study on Dual Inhibition

In a comparative study involving multiple pyrazole derivatives, researchers found that the structural modifications in compounds like 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine led to varied inhibitory activities against MDH enzymes, which are implicated in cancer cell metabolism . The study emphasized that maintaining certain functional groups while altering others could lead to improved efficacy.

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